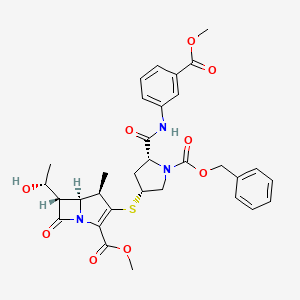
Ertapenem N-Carboxybenzyl Dimethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem N-Carboxybenzyl Dimethyl Ester is a derivative of the carbapenem antibiotic, Ertapenem. It is a synthetic compound with the molecular formula C32H35N3O9S and a molecular weight of 637.7 g/mol
Preparation Methods
The synthesis of Ertapenem N-Carboxybenzyl Dimethyl Ester involves several steps, starting from the core structure of Ertapenem. The process typically includes the esterification of the carboxylic acid group with benzyl alcohol and dimethyl sulfate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ertapenem N-Carboxybenzyl Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Ertapenem N-Carboxybenzyl Dimethyl Ester has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of carbapenem derivatives, providing insights into their chemical behavior.
Biology: The compound is used in biological studies to understand its interaction with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research on this compound helps in the development of new antibiotics and understanding the mechanisms of drug resistance.
Industry: It is used in the pharmaceutical industry for the development and testing of new drug formulations.
Mechanism of Action
The mechanism of action of Ertapenem N-Carboxybenzyl Dimethyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.
Comparison with Similar Compounds
Ertapenem N-Carboxybenzyl Dimethyl Ester can be compared with other carbapenem derivatives such as:
Imipenem: Another carbapenem antibiotic with a broader spectrum of activity but less stability against certain beta-lactamases.
Meropenem: Known for its effectiveness against a wide range of bacteria, including Pseudomonas aeruginosa, but requires more frequent dosing.
Doripenem: Similar to Meropenem but with slightly different pharmacokinetic properties.
This compound is unique due to its specific esterification, which may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H35N3O9S |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3R,5R)-5-[(3-methoxycarbonylphenyl)carbamoyl]-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N3O9S/c1-17-25-24(18(2)36)29(38)35(25)26(31(40)43-4)27(17)45-22-14-23(28(37)33-21-12-8-11-20(13-21)30(39)42-3)34(15-22)32(41)44-16-19-9-6-5-7-10-19/h5-13,17-18,22-25,36H,14-16H2,1-4H3,(H,33,37)/t17-,18-,22-,23-,24-,25-/m1/s1 |
InChI Key |
AGNVMNVFODYCEG-NPXKOTSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3C[C@@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


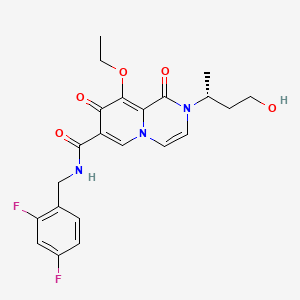
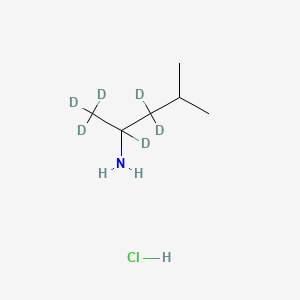
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
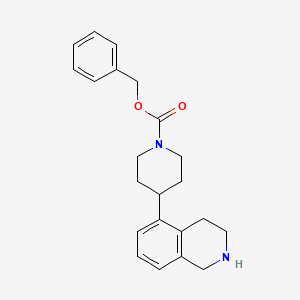
![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
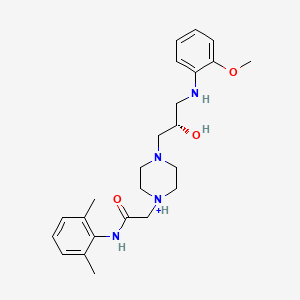
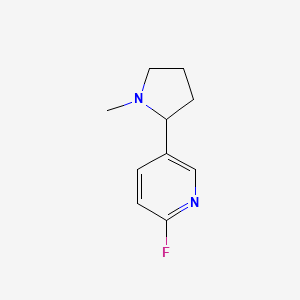
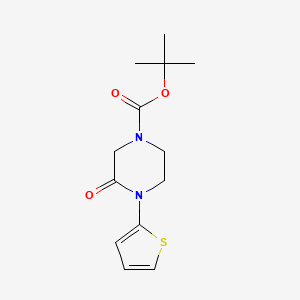
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)
